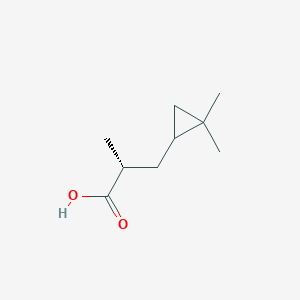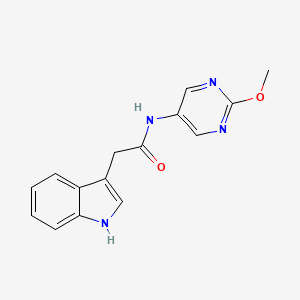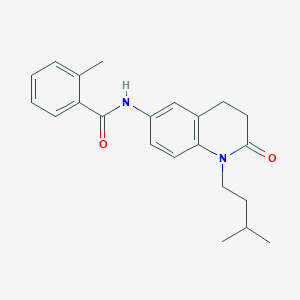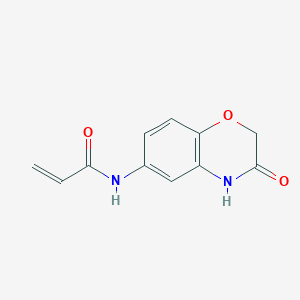
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid, also known as DMCPA, is a cyclopropane-containing amino acid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been studied for its potential use in the development of novel antibiotics, as it has been shown to have antibacterial activity against a variety of pathogenic bacteria.
Wirkmechanismus
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is not fully understood, but it is thought to involve modulation of the activity of ion channels and receptors in the nervous system. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to inhibit the activity of TRPA1, a calcium-permeable ion channel that is involved in pain and inflammation, as well as the activity of P2X3 receptors, which are involved in pain transmission.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models, and has been investigated as a potential therapeutic agent for the treatment of chronic pain and inflammation. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has also been shown to have antibacterial activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its high enantiomeric purity, which makes it a useful tool for studying the effects of stereoisomerism on biological activity. However, one limitation of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid. One area of interest is the development of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the effects of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid on other ion channels and receptors in the nervous system, in order to gain a better understanding of its mechanism of action. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid could be investigated as a potential therapeutic agent for other conditions, such as bacterial infections and neurological disorders.
Synthesemethoden
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can be synthesized using a variety of methods, including the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroesters, as well as the reaction of cyclopropylmethyl Grignard reagents with chiral alpha-chloroamides. These methods have been reported to yield (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid with high enantiomeric purity.
Eigenschaften
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHCQYVFSKPUJP-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)

![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)